Clinical Survival Benefit of Gastrazole Monotherapy Versus Placebo in Advanced Pancreatic Cancer
In a randomized, blinded clinical trial (Trial A) involving 18 patients with inoperable advanced pancreatic cancer, protracted venous infusion of Gastrazole monotherapy produced a statistically significant improvement in median overall survival compared to placebo. This represents a direct head-to-head comparison within a controlled clinical setting [1].
| Evidence Dimension | Median Overall Survival |
|---|---|
| Target Compound Data | 7.9 months |
| Comparator Or Baseline | Placebo: 4.5 months |
| Quantified Difference | 3.4 months increase (75.6% relative improvement); log rank P=0.02 |
| Conditions | Randomized, blinded clinical trial (Trial A) in patients with biopsy-proven, inoperable advanced pancreatic carcinoma; Gastrazole administered as protracted venous infusion (PVI). |
Why This Matters
This is the only dataset demonstrating a survival benefit for a CCK2 antagonist as a monotherapy in a controlled clinical trial, establishing a unique translational benchmark for this chemical class.
- [1] Chau I, Cunningham D, Russell C, et al. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials. Br J Cancer. 2006 Apr 24;94(8):1107-15. View Source
